

The Multifaceted Biological Activities of 1,4-Benzoxazinone Compounds: A Technical Guide

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Compound of Interest

Compound Name: **1,4-Dihydro-2H-3,1-benzoxazin-2-one**

Cat. No.: **B084126**

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For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and agrochemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth overview of the core biological activities of 1,4-benzoxazinone class compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers in drug discovery and development.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 1,4-benzoxazinone derivatives. These compounds have demonstrated cytotoxic and antiproliferative effects against a wide range of human cancer cell lines. The mechanisms underlying their anticancer activity are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various 1,4-benzoxazinone derivatives, presenting IC₅₀ values (the concentration of a compound that inhibits 50% of cell growth).

Compound/Derivative	Cancer Cell Line	IC50 (µM)	Reference
Series 1			
Derivative 7d	MCF-7 (Breast)	22.6	[1]
HT-29 (Colon)	13.4	[1]	
Derivative 5a	Hep-G2 (Liver)	3.12	[2]
Derivative 6a	Hep-G2 (Liver)	3.12	[2]
Derivative 8a	Hep-G2 (Liver)	3.12	[2]
Derivative 7a	Hep-G2 (Liver)	6.25	[2]
Derivative 13a	Hep-G2 (Liver)	6.25	[2]
Derivative 17a	Hep-G2 (Liver)	6.25	[2]
Derivative 17a	SW (Colon)	>3.12	[2]
Derivative 18a	SW (Colon)	>3.12	[2]
Series 2			
Benzoxazinone Derivative 3	HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)	<10	
Benzoxazinone Derivative 7	HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)	<10	
Benzoxazinone Derivative 8	HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)	<10	
Benzoxazinone Derivative 10	HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)	<10	
Benzoxazinone Derivative 13	HepG2 (Liver), MCF-7 (Breast), HCT-29	<10	

(Colon)

Benzoxazinone	HepG2 (Liver), MCF-7
Derivative 15	(Breast), HCT-29
	<10
	(Colon)

Key Signaling Pathways in Anticancer Activity

Several key signaling pathways have been identified as targets for 1,4-benzoxazinone derivatives in cancer cells. These include the p53, caspase, topoisomerase II, and c-Myc pathways.

Many 1,4-benzoxazinone derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the activation of the p53 tumor suppressor protein and the subsequent activation of the caspase cascade. Activated p53 can transcriptionally upregulate pro-apoptotic proteins, leading to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

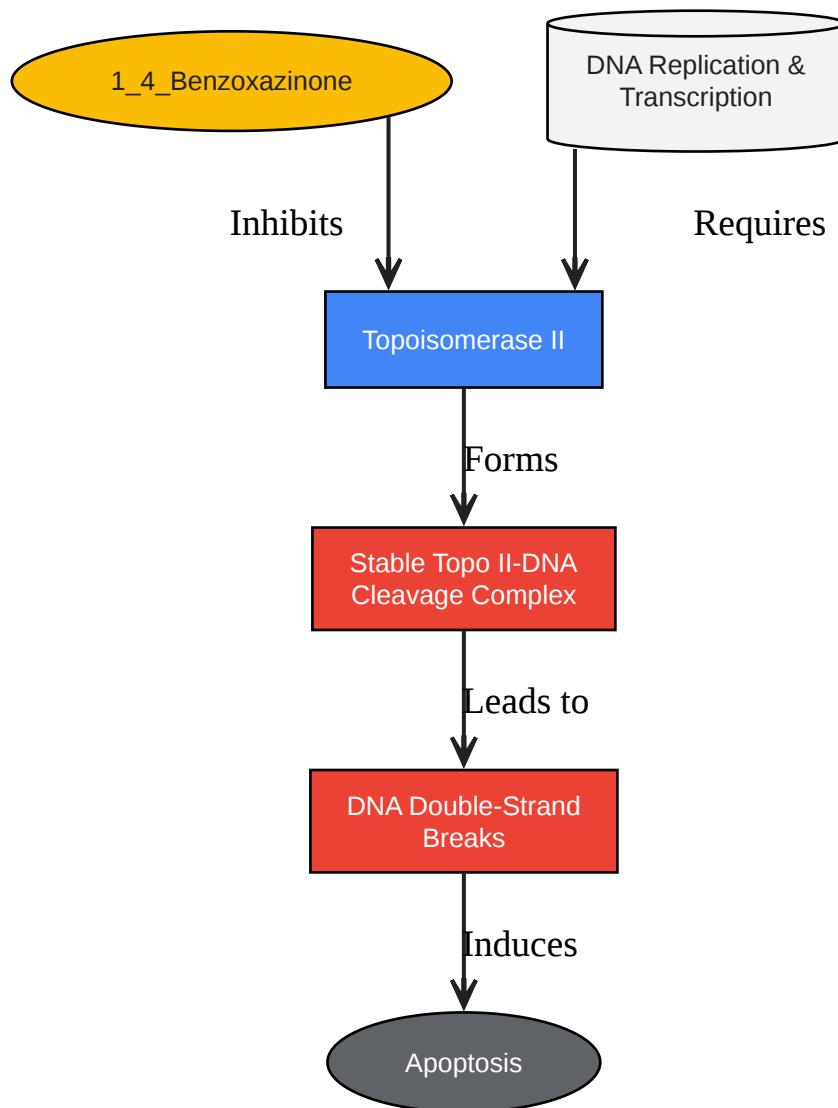
[3][4][5]



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Caption: p53 and Caspase-Mediated Apoptosis Pathway.

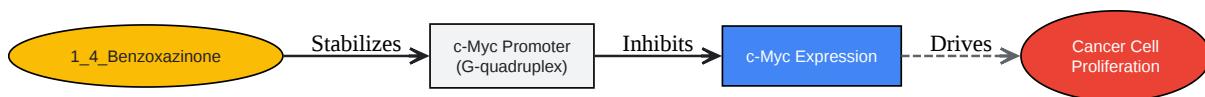
Topoisomerase II is an essential enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation.[6][7] Some 1,4-benzoxazinone derivatives act as topoisomerase II inhibitors. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks in DNA, which in turn triggers cell cycle arrest and apoptosis.[8][9][10]



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Caption: Topoisomerase II Inhibition Pathway.

The c-Myc oncprotein is a key regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers.[11][12][13] Certain 1,4-benzoxazinone derivatives have been shown to downregulate the expression of c-Myc, thereby inhibiting cancer cell growth and proliferation.[14] One proposed mechanism is the stabilization of G-quadruplex structures in the c-Myc promoter region, which can repress its transcription.[14]

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Caption: c-Myc Downregulation Pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Materials:

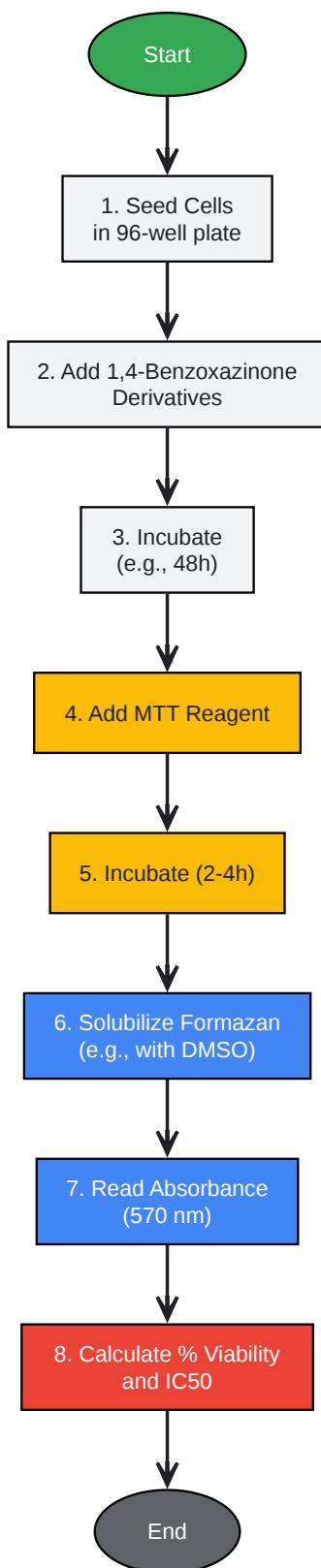
- Cancer cell line of interest
- Complete cell culture medium
- 1,4-Benzoxazinone derivative to be tested
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well flat-bottom sterile culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the 1,4-benzoxazinone derivative in culture medium. Remove the old medium from the wells and add 100 μ L of the compound dilutions

to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

- MTT Addition: After the incubation period, add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.



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Caption: MTT Assay Workflow.

Antimicrobial and Antifungal Activity

1,4-Benzoxazinone derivatives have also demonstrated significant activity against a range of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial and antifungal agents.

Quantitative Antimicrobial and Antifungal Activity Data

The following tables summarize the in vitro antimicrobial and antifungal activity of various 1,4-benzoxazinone derivatives.

Table 2: Antibacterial Activity (Zone of Inhibition in mm)

Compound/Derivative	E. coli	S. aureus	B. subtilis	Reference
4e	22	20	18	
4a	20	-	-	
4b	-	Moderate	Moderate	
4c	-	Moderate	Moderate	
4f	-	Moderate	Moderate	
4g	Ineffective	Ineffective	Ineffective	

Note: "-" indicates data not provided in the source.

Table 3: Antifungal Activity (EC50 in μ g/mL)

Compound/ Derivative	G. zaeae	P. sasakii	P. infestans	C. wilt	Reference
5l	20.06	-	-	-	[17]
5o	23.17	-	-	-	[17]
5q	-	26.66	-	-	[17]
5r	-	-	15.37	-	[17]
5p	-	-	-	26.76	[17]
Hymexazol (Control)	40.51	32.77	18.35	>50	[17]

Table 4: Antifungal Activity (Minimum Inhibitory Concentration - MIC in μ g/mL)

Compound/Derivative	Candida species (Geometric Mean)	Reference
13a	28.5	[2]
14a	47.2	[2]
17a	50.7	[2]

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[\[18\]](#)[\[19\]](#)[\[20\]](#)

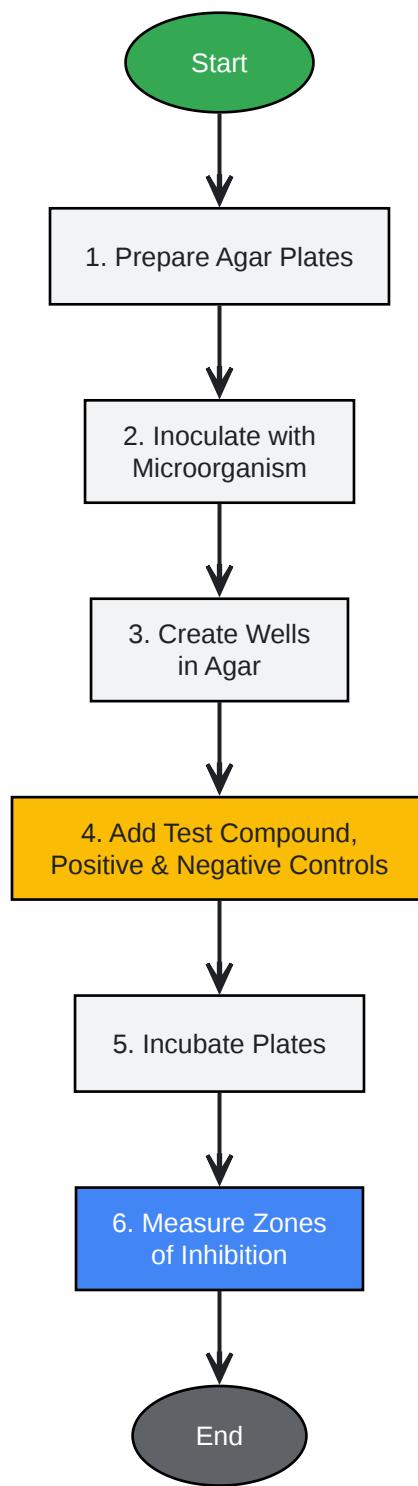
Materials:

- Bacterial or fungal strain of interest
- Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)
- Sterile Petri dishes
- Sterile cork borer or pipette tip

- 1,4-Benzoxazinone derivative to be tested
- Positive control (standard antibiotic)
- Negative control (solvent)

Procedure:

- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
- Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify.
- Inoculation: Spread the microbial inoculum evenly over the surface of the agar plate to create a lawn.
- Well Creation: Use a sterile cork borer to create wells of a defined diameter (e.g., 6-8 mm) in the agar.
- Compound Addition: Add a known concentration of the 1,4-benzoxazinone derivative solution, positive control, and negative control to the respective wells.
- Incubation: Incubate the plates at an appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).
- Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.



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Caption: Agar Well Diffusion Assay Workflow.

Herbicidal Activity

Certain 1,4-benzoxazinone derivatives have been investigated for their potential as herbicides. They can act as inhibitors of protoporphyrinogen IX oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of phototoxic intermediates, causing rapid cell death.

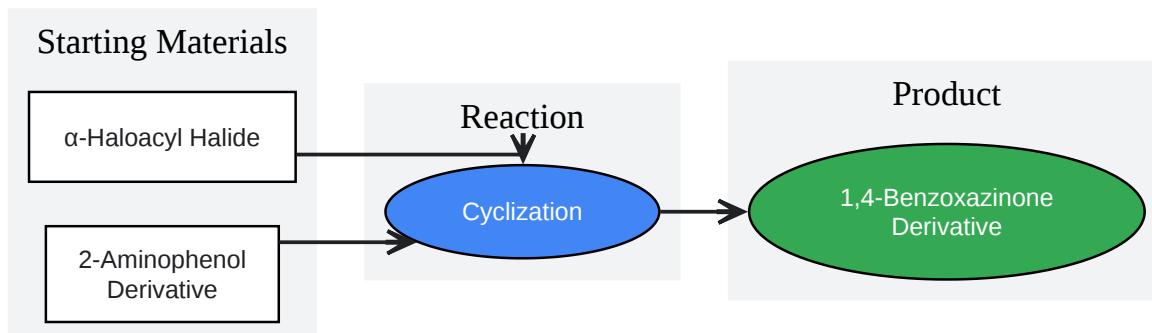
Quantitative Herbicidal Activity Data

Compound/Derivative	Target	K _i (nM)	Reference
7af	Nicotiana tabacum PPO	14	[21]
7af	Human PPO	44,800	[21]

Synthesis of 1,4-Benzoxazinone Derivatives

The synthesis of 1,4-benzoxazinone derivatives is a crucial first step in the exploration of their biological activities. A common and versatile method involves the cyclization of 2-aminophenols with α -haloacyl halides or related reagents.

General Synthetic Workflow



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Caption: General Synthesis of 1,4-Benzoxazinones.

This guide provides a foundational understanding of the significant biological activities of 1,4-benzoxazinone compounds. The versatility of this scaffold, coupled with the potential for

diverse functionalization, continues to make it an attractive target for the development of novel therapeutic and agrochemical agents. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in this exciting field.

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